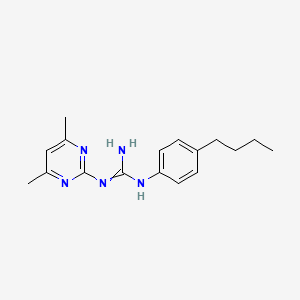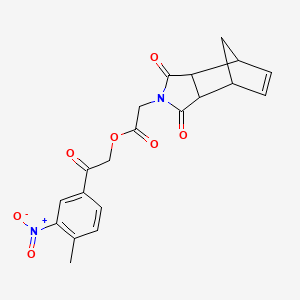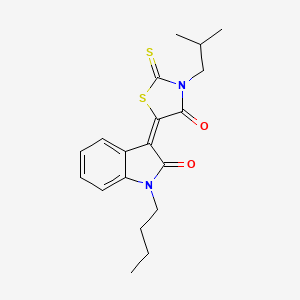
N'-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine is a synthetic organic compound characterized by its unique structure, which includes a butylphenyl group and a dimethylpyrimidinyl group attached to a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine typically involves the following steps:
-
Formation of the Butylphenyl Intermediate:
- Starting with 4-butylaniline, the compound is nitrated to form 4-butyl-2-nitroaniline.
- Reduction of the nitro group yields 4-butyl-1,2-diaminobenzene.
-
Synthesis of the Dimethylpyrimidinyl Intermediate:
- 4,6-dimethylpyrimidine-2-amine is synthesized from 2,4,6-trimethylpyrimidine through selective demethylation.
-
Coupling Reaction:
- The butylphenyl intermediate is reacted with the dimethylpyrimidinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final guanidine compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butylphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidinyl ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the butyl group can yield 4-butylbenzoic acid.
- Reduction of the pyrimidinyl ring can produce 4,6-dimethyl-1,2,3,4-tetrahydropyrimidine derivatives.
- Substitution reactions can introduce nitro or halogen groups onto the aromatic rings.
科学研究应用
N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in receptor studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic or biological effect. This could involve the modulation of signaling pathways, such as the MAPK/ERK pathway in cancer cells.
相似化合物的比较
N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine can be compared with other guanidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of both butylphenyl and dimethylpyrimidinyl groups in N’-(4-Butylphenyl)-N-(4,6-dimethylpyrimidin-2-YL)guanidine provides a unique combination of hydrophobic and electronic properties, making it distinct from other guanidine derivatives. This uniqueness can influence its binding affinity and specificity towards certain biological targets, enhancing its potential applications in medicinal chemistry and drug development.
属性
CAS 编号 |
332073-85-5 |
|---|---|
分子式 |
C17H23N5 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-(4-butylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C17H23N5/c1-4-5-6-14-7-9-15(10-8-14)21-16(18)22-17-19-12(2)11-13(3)20-17/h7-11H,4-6H2,1-3H3,(H3,18,19,20,21,22) |
InChI 键 |
BWRDWZMTGISINW-UHFFFAOYSA-N |
手性 SMILES |
CCCCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11624619.png)
![2-{[2-(1,3-Benzothiazol-2-ylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11624625.png)
![Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624626.png)
![Butyl [(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11624627.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11624635.png)



![2-[7-(2-Hydroxy-ethyl)-9,9-dimethyl-1,5-dinitro-3,7-diaza-bicyclo[3.3.1]non-3-yl]-ethanol](/img/structure/B11624661.png)
![(5E)-5-[3-chloro-5-ethoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11624671.png)
![1'-isopropyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11624685.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624687.png)
![Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624689.png)

